molecular formula C19H22N4O2S B2828302 (4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 946274-55-1

(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No.: B2828302
CAS No.: 946274-55-1
M. Wt: 370.47
InChI Key: KSZMGUVQKKOYHI-UHFFFAOYSA-N
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Description

(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a sophisticated chemical reagent designed for pharmaceutical and life sciences research. This hybrid molecule integrates a benzo[d]thiazole core, a piperazine linker, and a 5-methylisoxazole carboxamide, a structural motif seen in various bioactive compounds . The presence of the 4-isopropyl substituent on the benzothiazole ring is a key structural feature that can significantly influence the compound's lipophilicity and metabolic profile, while the piperazine moiety offers a versatile scaffold for molecular recognition . The 5-methylisoxazole group is a privileged fragment in medicinal chemistry, often employed in the design of enzyme inhibitors and receptor ligands. This specific molecular architecture suggests potential utility as a key intermediate in the synthesis of novel kinase inhibitors, GABA-A receptor modulators, or other biologically active targets. Researchers can leverage this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for constructing more complex chemical entities. As with all specialized research chemicals, this product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety protocols in a controlled laboratory environment.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[4-(4-propan-2-yl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-12(2)14-5-4-6-16-17(14)20-19(26-16)23-9-7-22(8-10-23)18(24)15-11-13(3)25-21-15/h4-6,11-12H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZMGUVQKKOYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities and therapeutic applications. Characterized by a piperazine ring, a benzo[d]thiazole moiety, and an isoxazole group, this compound's unique structural features contribute to its pharmacological properties. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic roles.

Structural Characteristics

The molecular formula of the compound is C16H20N4OSC_{16}H_{20}N_{4}OS with a molecular weight of approximately 370.5 g/mol. The structural components include:

  • Piperazine Ring : Known for its versatility in drug design.
  • Benzo[d]thiazole Moiety : Enhances lipophilicity, potentially influencing pharmacokinetics.
  • Isoxazole Group : Contributes to biological activity through interaction with biological targets.

The mechanism of action for this compound likely involves interactions with specific molecular targets in biological systems. Its structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for binding affinity and specificity towards receptors or enzymes. Computational models, such as quantitative structure-activity relationship (QSAR) analyses, have been employed to predict these activities based on the compound's structural features.

Therapeutic Applications

Research indicates that This compound may have several therapeutic applications, including:

  • Pain Management : Potential analgesic properties.
  • Metabolic Disorders : Investigated for effects on obesity, hyperphagia, and diabetes.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant activity against various cell lines. For instance:

  • Cancer Cell Lines : The compound has demonstrated cytotoxic effects against specific cancer cell lines, indicating potential as an anti-cancer agent.
  • Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, which may be beneficial in neurodegenerative diseases.

In Vivo Studies

In vivo studies further support its potential therapeutic roles:

  • Animal Models : Research using animal models has indicated that the compound may reduce inflammation and pain responses effectively.
  • Metabolic Impact : Studies have suggested a reduction in body weight and improvement in metabolic parameters in models of obesity.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
CytotoxicitySignificant effects on cancer cell lines
Analgesic PropertiesReduced pain responses in animal models
NeuroprotectionPotential benefits in neurodegenerative conditions
Metabolic EffectsImprovement in obesity-related parameters

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

The table below highlights key structural differences and similarities between the target compound and related molecules:

Compound Name / ID Core Structure Key Substituents Functional Groups Potential Bioactivity
Target Compound Benzo[d]thiazole + Piperazine 4-Isopropylbenzo[d]thiazole, 5-methylisoxazole Thiazole, Isoxazole, Piperazine, Methanone Antimicrobial, CNS modulation (inferred)
: Compound 4 Thiazole + Pyrazole 4-Chlorophenyl, 4-fluorophenyl, triazole Thiazole, Pyrazole, Triazole Anticancer, enzyme inhibition
: I-6273 Isoxazole ester Phenethylamino, methylisoxazole Isoxazole, Ester, Benzene Metabolic stability, receptor antagonism
: Compound w3 Piperazine-methanone + Triazole Chloropyrimidine, 5-methyl-1H-1,2,4-triazole Piperazine, Methanone, Triazole Kinase inhibition, anticancer
Key Observations:

Heterocyclic Cores :

  • The target compound’s benzo[d]thiazole core (vs. simple thiazole in ) may enhance aromatic stacking interactions in biological targets due to increased planarity and electron density .
  • The 5-methylisoxazole group (shared with I-6273 in ) likely improves metabolic stability compared to ester-linked isoxazoles .

The piperazine-methanone linkage (common in ) is critical for spatial orientation, enabling interactions with charged residues in enzyme binding pockets .

Functional Group Synergy :

  • The combination of benzo[d]thiazole and isoxazole in the target compound mirrors trends in dual-target drug design, where multiple heterocycles address complementary pathways (e.g., antimicrobial + anti-inflammatory) .

Bioactivity and Mechanism Hypotheses

Based on analogs:

  • Antimicrobial Activity : Benzo[d]thiazole derivatives disrupt bacterial cell membranes, while isoxazoles inhibit enzymes like dihydrofolate reductase .

Q & A

Q. What are the optimal synthetic routes for (4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone, and how can reaction yields be improved?

Methodological Answer: The synthesis of this compound likely involves multi-step organic reactions, including:

  • Coupling reactions between piperazine derivatives and functionalized benzo[d]thiazole/isoxazole moieties.
  • Catalyzed condensation : Use of coupling agents like EDC/HOBt or palladium catalysts for amide bond formation (common in methanone synthesis) .
  • Temperature control : Reflux conditions (e.g., ethanol or DMSO as solvents at 80–100°C) to facilitate intermediate formation .
  • Yield optimization : Microwave-assisted synthesis (reduces reaction time) or column chromatography for purification .

Q. Key Analytical Tools :

  • HPLC : Monitor reaction progress and purity (>95% purity threshold) .
  • NMR spectroscopy : Confirm structural integrity via characteristic peaks (e.g., piperazine protons at δ 2.5–3.5 ppm, isoxazole C-H at δ 6.0–6.5 ppm) .

Q. How is the compound characterized structurally, and what spectroscopic techniques resolve ambiguities in its configuration?

Methodological Answer:

  • 1H/13C NMR : Assign proton environments (e.g., isopropyl group splitting patterns, piperazine ring protons) and carbon backbone .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M+H]+ ion for C23H27N3O2S) .
  • X-ray crystallography : Resolve stereochemical uncertainties (e.g., piperazine ring conformation) if single crystals are obtainable .
  • IR spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and thiazole (C-S, ~600–700 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Comparative assays : Use standardized protocols (e.g., NCI-60 cell lines for anticancer activity) to replicate results across labs .
  • Dose-response studies : Establish EC50/IC50 values in multiple models (e.g., enzyme inhibition vs. cell viability assays) .
  • Meta-analysis : Cross-reference data from structurally similar compounds (e.g., thiazolidinone derivatives in ) to identify trends in substituent effects.

Example Conflict Resolution :
If anti-inflammatory activity varies between studies, validate using:

  • ELISA : Measure cytokine (e.g., TNF-α, IL-6) suppression in primary immune cells .
  • Kinase inhibition assays : Test specificity against COX-2 or JAK-STAT pathways .

Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced efficacy?

Methodological Answer:

  • Core modifications :
    • Piperazine substitution : Replace isopropyl with cyclopropylsulfonyl to enhance metabolic stability .
    • Isoxazole optimization : Introduce electron-withdrawing groups (e.g., -F, -CF3) to improve target binding .
  • Bioisosteric replacement : Swap benzo[d]thiazole with pyridinylthiazole to reduce cytotoxicity .

Q. SAR Validation Tools :

  • Molecular docking : Simulate binding to target proteins (e.g., serotonin receptors, kinases) using AutoDock Vina .
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., methanone carbonyl) .

Q. How do pH and solvent conditions affect the compound’s stability during in vitro assays?

Methodological Answer:

  • Stability studies :
    • pH-dependent degradation : Incubate compound in buffers (pH 1–10) and quantify degradation via HPLC .
    • Solvent selection : Use DMSO for stock solutions (ensure <0.1% v/v in assays to avoid cytotoxicity) .
  • Light sensitivity : Store in amber vials if thiazole/piperazine moieties are photo-labile .

Q. Key Findings from Analog Studies :

  • Thiazolidinone derivatives degrade rapidly in alkaline conditions (t1/2 < 24 hrs at pH 9) .
  • Piperazine rings exhibit oxidative stability in inert atmospheres (N2) .

Q. What experimental designs are recommended for evaluating in vivo efficacy and toxicity?

Methodological Answer:

  • Animal models :
    • Pharmacokinetics : Administer compound (oral/i.v.) in rodents; measure plasma half-life and bioavailability .
    • Toxicity screening : Conduct acute (14-day) and subchronic (90-day) studies with histopathology .
  • Dosing regimens : Use staggered doses to identify NOAEL (no-observed-adverse-effect level) .

Q. Data Interpretation :

  • Compare metabolite profiles (LC-MS/MS) between species to predict human toxicity .
  • Use randomized block designs (split-plot for dose/time variables) to minimize bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.